6-苯甲酰-1,3-二氢-2H-吲哚-2-酮

描述

Synthesis Analysis

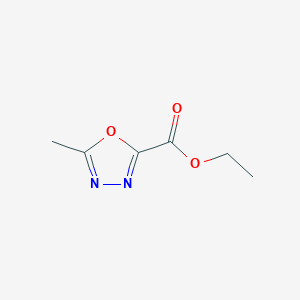

The synthesis of 6-benzoyl-1,3-dihydro-2H-indol-2-one and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a new indole-2-one derivative using a one-pot multicomponent-Biginelli reaction via CaCl2 catalyst .Molecular Structure Analysis

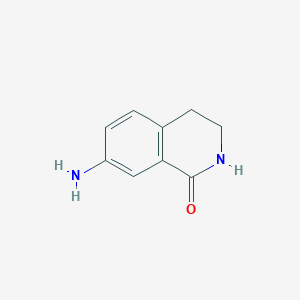

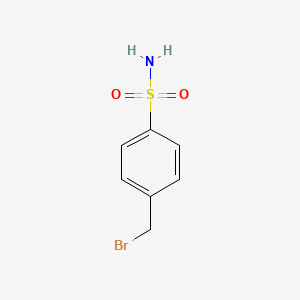

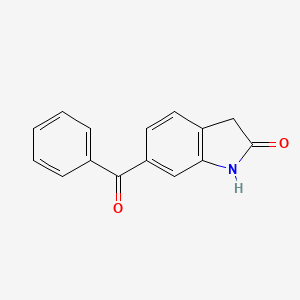

The molecular structure of 6-benzoyl-1,3-dihydro-2H-indol-2-one consists of a benzoyl group attached to the 6-position of an indolinone core. The molecular weight of this compound is 237.25 g/mol.Chemical Reactions Analysis

6-benzoyl-1,3-dihydro-2H-indol-2-one has been used as a ligand in the synthesis of novel complexes through its reaction with transition elements salts such as CoCl2.6H2O, NiCl2.6H2O, CuCl2.2H2O, and ZnCl2 .科学研究应用

Medicinal Chemistry

Indolin-2-one derivatives, including 6-benzoylindolin-2-one, have been synthesized for potential bioactive properties. These compounds have been explored for their medicinal chemistry applications, particularly in the design and synthesis of molecules with potential therapeutic effects .

Antiviral Activity

Indole derivatives have been reported to possess antiviral activities. The structural framework of indole, which includes 6-benzoylindolin-2-one, has been utilized in the preparation of compounds with antiviral properties .

Anti-inflammatory Activity

Research has indicated that certain indolin-2-one derivatives exhibit significant anti-inflammatory activity. This suggests that 6-benzoylindolin-2-one could be considered for future research in developing anti-inflammatory agents .

Anticancer Evaluation

The indolin-2-one scaffold has been used in the design and synthesis of new inhibitors targeting VEGFR-2, a key receptor involved in tumor angiogenesis. This application is crucial in the development of anticancer therapeutics .

Industrial Research

In industrial research, 6-benzoylindolin-2-one has been studied for its use in manufacturing processes, potentially improving product quality and efficiency. It can be used as a dye intermediate in the textile industry and as a corrosion inhibitor in the metal industry.

Synthesis of Novel Complexes

This compound has been used as a ligand for synthesizing novel complexes through its reaction with transition element salts, indicating its utility in coordination chemistry and material science applications .

作用机制

Target of Action

The primary target of 6-Benzoylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular division and growth .

Mode of Action

6-Benzoylindolin-2-one interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the decatenation of DNA, a process vital for DNA replication . The compound’s mode of action is comparable to that of ciprofloxacin, a known inhibitor of this enzyme .

Biochemical Pathways

The inhibition of topoisomerase iv disrupts dna replication, leading to dna damage and potentially cell death . This disruption can affect various cellular processes and pathways dependent on DNA replication and cell division.

Pharmacokinetics

It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability and can be effectively distributed within the body.

Result of Action

The result of 6-Benzoylindolin-2-one’s action is the inhibition of DNA replication due to the disruption of topoisomerase IV function . This leads to DNA damage and can cause cell death . This makes the compound potentially useful in the treatment of conditions where the inhibition of cell growth is beneficial, such as in the case of bacterial infections or cancer .

Action Environment

The action of 6-Benzoylindolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the compound’s reductive bioactivation . Additionally, the compound has shown potent activities against both anaerobic and aerobic bacteria, suggesting that it can function effectively in different oxygen environments .

属性

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-benzoyl-1,3-dihydro-2H-indol-2-one | |

CAS RN |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。